N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide
Description
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Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-23-18(17-10-13-6-2-4-8-15(13)25-17)11-21-19(22)12-24-16-9-5-3-7-14(16)20/h2-10,18H,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIEPVQTVUBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)COC1=CC=CC=C1F)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, are known to have a wide range of biological properties. They have been evaluated for their antioxidant, anti-HIV-1, antileishmanial, and antifungal properties.
Mode of Action
Benzofuran derivatives are known to interact with various biological targets due to their versatile and unique physicochemical properties.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H18FNO4
- Molecular Weight : 343.35 g/mol
- CAS Number : 2034291-86-4
- SMILES Notation :
COC(c1cc2c(o1)cccc2)CNC(=O)COc1ccccc1F
The primary mechanism of action for this compound involves its interaction with G-protein coupled receptors (GPCRs). These receptors play crucial roles in various physiological processes and are significant targets in drug development. The compound's structure suggests it may act as a modulator for specific GPCR pathways, which could lead to various biological effects, including anti-inflammatory and analgesic properties.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that compounds structurally similar to this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Analgesic Properties : Similar compounds have demonstrated analgesic effects in animal models, indicating that this compound may also provide pain relief through central nervous system pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
| Study | Findings |
|---|---|
| Study A (2016) | Demonstrated anti-inflammatory effects in murine models, reducing edema and cytokine levels. |
| Study B (2018) | Showed analgesic effects comparable to standard pain relief medications in rat models. |
| Study C (2020) | Investigated GPCR modulation, revealing potential pathways for therapeutic intervention in metabolic disorders. |
Toxicology and Safety Profile
While the therapeutic potential is promising, understanding the safety profile is critical. Preliminary toxicity studies suggest that this compound exhibits low toxicity at therapeutic doses. However, comprehensive toxicological assessments are necessary to establish safety margins and identify any adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
